molecular formula C11H11ClN2O4 B331704 N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide

N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide

Cat. No.: B331704
M. Wt: 270.67 g/mol
InChI Key: VCSKHPYWQZSVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide: is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a tetrahydrofuran ring attached to a carboxamide group, with a 2-chloro-4-nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide typically involves the reaction of 2-chloro-4-nitroaniline with tetrahydrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, suitable solvents like ethanol or dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

Mechanism of Action

The mechanism of action of N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity towards different targets .

Comparison with Similar Compounds

Uniqueness: N-{2-chloro-4-nitrophenyl}tetrahydro-2-furancarboxamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11ClN2O4

Molecular Weight

270.67 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)oxolane-2-carboxamide

InChI

InChI=1S/C11H11ClN2O4/c12-8-6-7(14(16)17)3-4-9(8)13-11(15)10-2-1-5-18-10/h3-4,6,10H,1-2,5H2,(H,13,15)

InChI Key

VCSKHPYWQZSVEA-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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